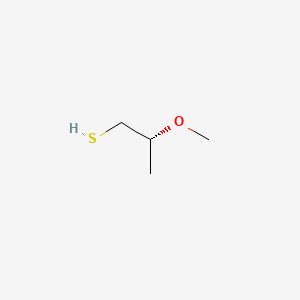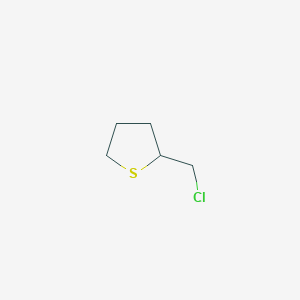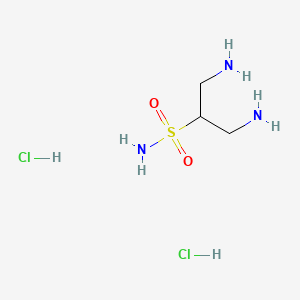
1,3-Diaminopropane-2-sulfonamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diaminopropane-2-sulfonamidedihydrochloride is an organic compound characterized by the presence of two amine groups and a sulfonamide group attached to a propane backbone. This compound is typically found in the form of a dihydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride typically involves the reaction of 1,3-diaminopropane with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to improve its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diaminopropane-2-sulfonamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Diaminopropane-2-sulfonamidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Studied for its therapeutic properties in treating various diseases.
Industry
Polymer Production: Used in the production of specialty polymers.
Surfactants: Component in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 1,3-Diaminopropane-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The sulfonamide group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: Lacks the sulfonamide group, making it less versatile in certain applications.
1,4-Diaminobutane (Putrescine): Has a longer carbon chain, affecting its reactivity and applications.
1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an even longer carbon chain.
Uniqueness
1,3-Diaminopropane-2-sulfonamidedihydrochloride is unique due to the presence of both amine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C3H13Cl2N3O2S |
|---|---|
Peso molecular |
226.13 g/mol |
Nombre IUPAC |
1,3-diaminopropane-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H |
Clave InChI |
GFNMXKIDZQHALV-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN)S(=O)(=O)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


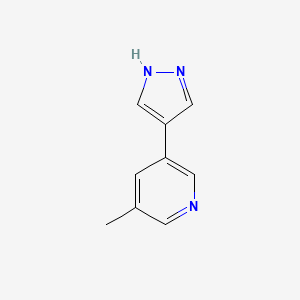
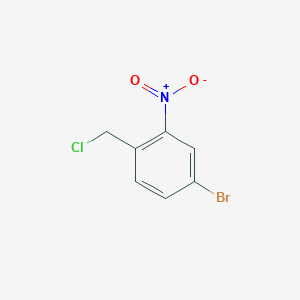
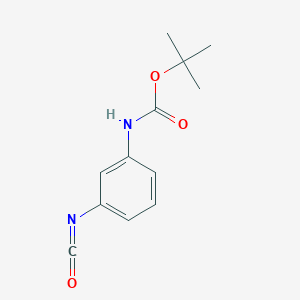
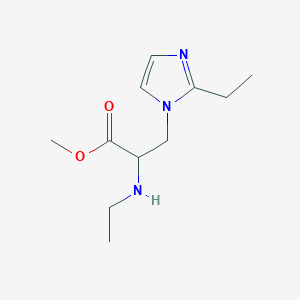
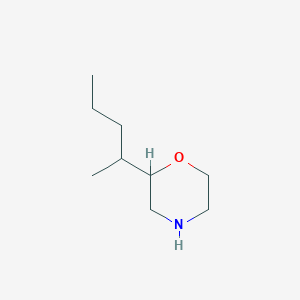
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

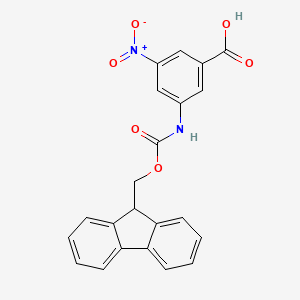
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
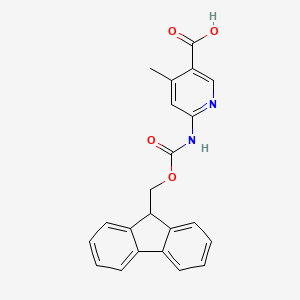
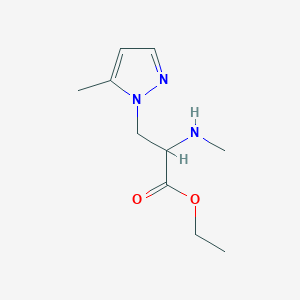
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
